molecular formula C19H29N3O2 B7559175 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide

4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide

货号 B7559175
分子量: 331.5 g/mol
InChI 键: GAOAAEZJKXDCSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a promising agent for the treatment of various types of cancer. This compound has shown significant potential in preclinical studies and is currently being evaluated in clinical trials.

作用机制

4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets. This, in turn, inhibits the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. This compound has been shown to be highly selective for BTK, and does not inhibit other kinases that are involved in normal cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One of the main advantages of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide for lab experiments is its high selectivity for BTK. This makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One limitation of this compound for lab experiments is its relatively short half-life. This can make it difficult to achieve sustained inhibition of BTK in vivo. Additionally, this compound is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics.

未来方向

There are several potential future directions for the development of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide as a cancer therapy. One potential direction is the combination of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by dysregulated B-cell receptor signaling.
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for the treatment of various types of cancer. Its high selectivity for BTK and minimal toxicity in normal cells make it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential as a cancer therapy and treatment for autoimmune diseases.

合成方法

4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butyl 4-aminobenzoate, which is reacted with 1-bromo-2-chloroethane to form tert-butyl 4-(2-chloroethyl)aminobenzoate. This intermediate product is then reacted with 1-azepan-1-amine to form the final product, this compound.

科学研究应用

4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells, and inhibition of BTK can lead to cell death.

属性

IUPAC Name

4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)21-18(24)15-8-10-16(11-9-15)20-14-17(23)22-12-6-4-5-7-13-22/h8-11,20H,4-7,12-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOAAEZJKXDCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。